3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride

Positional isomerism Triazole substitution pattern Hydrogen bond donor/acceptor geometry

For SAR campaigns requiring unambiguous spatial orientation of the hydroxyl group, substitution with generic triazole-propanol analogs introduces unacceptable positional uncertainty. This 5-yl hydrochloride provides the exact hydrogen-bond geometry needed to map target binding and serves as an unsubstituted core for parallel library synthesis. Key supply advantages: (1) Enhanced solubility vs. free-base analogs, preventing precipitation in automated liquid handlers and aqueous assay buffers. (2) Primary alcohol handle ready for immediate diversification via oxidation, esterification, or click chemistry. (3) Ships ambient as a stable salt, minimizing logistical complexity. Procure with confidence as the definitive 5-substituted reference standard.

Molecular Formula C5H10ClN3O
Molecular Weight 163.60 g/mol
Cat. No. B13636072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride
Molecular FormulaC5H10ClN3O
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)CCCO.Cl
InChIInChI=1S/C5H9N3O.ClH/c9-3-1-2-5-6-4-7-8-5;/h4,9H,1-3H2,(H,6,7,8);1H
InChIKeyROKUCVJQPVFPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-1,2,4-Triazol-5-yl)propan-1-ol Hydrochloride – Overview


3-(1H-1,2,4-Triazol-5-yl)propan-1-ol hydrochloride (CAS 2731006-72-5, MF C₅H₁₀ClN₃O, MW 163.60) is a heterocyclic building block belonging to the 1,2,4-triazole class . The compound features a primary alcohol side chain attached via a three-carbon linker to the 5-position of the 1,2,4-triazole ring, supplied as the hydrochloride salt. 1,2,4-Triazoles are recognized for distinctive physicochemical properties including weak basicity, significant dual hydrogen bond acceptor/donor capabilities, and inherent polarity contributing to favorable solubility profiles [1]. The 5-yl substitution pattern, combined with the hydrochloride salt form, distinguishes this compound from its 3-yl and 1-yl positional isomers and from free-base analogs, with implications for hydrogen bonding geometry, solubility, and downstream synthetic utility [1].

5-yl substitution
Defined hydrogen bonding geometry vs. 3-yl or 1-yl isomers
Hydrochloride salt
Aqueous solubility profile distinct from free-base analogs
Unsubstituted core
No steric or electronic perturbation from methyl/chloro groups

Why 1,2,4-Triazole Propanol Analogs Are Not Interchangeable


In the procurement of 1,2,4-triazole propanol derivatives for research, substitution with a closely related analog is not scientifically neutral. The position of the side chain attachment on the triazole ring (5-yl vs. 3-yl vs. 1-yl) fundamentally alters the spatial orientation of the hydroxyl group relative to the ring nitrogens, affecting hydrogen bonding donor/acceptor geometry and target recognition in both biological and catalytic contexts [1]. Furthermore, the hydrochloride salt form of the target compound confers distinct aqueous solubility and handling advantages compared to free-base analogs; the free base 3-(1H-1,2,4-triazol-3-yl)propan-1-ol (CAS 2228904-71-8, MW 127.14) lacks the hydrochloride counterion and presents different physicochemical behavior in formulation and reaction media . Additionally, substituent modifications on the triazole core (e.g., 5-methyl, 3-chloro) introduce further divergence in molecular weight, lipophilicity, and metabolic stability, making direct substitution without revalidation scientifically unsound [1].

Positional isomerism
5-yl geometry (adjacent to N4)
3-yl geometry (adjacent to N2) may alter target recognition
Salt form
Hydrochloride salt (MW 163.60)
Free base (MW 127.14) may shift solubility and handling
Substituent identity
Unsubstituted triazole core
Methyl/Chloro substituents may introduce steric/electronic bias

Differentiation Evidence vs. Closest Analogs


Positional Isomerism and Hydrogen Bonding Geometry

The target compound places the propan-1-ol side chain at the triazole 5-position, which is adjacent to the N4 nitrogen. In contrast, the closely related free-base analog 3-(1H-1,2,4-triazol-3-yl)propan-1-ol (CAS 2228904-71-8) bears the side chain at the 3-position, adjacent to N2. This positional shift alters the relative orientation of the hydroxyl hydrogen bond donor and the triazole ring acceptor sites. The 1,2,4-triazole scaffold's dual hydrogen bond acceptor/donor capability is well-established, and the attachment position critically influences molecular recognition [1]. In a broader study of positional isomers of 1,2,4-triazole derivatives, cytotoxic potency varied significantly between cell lines as a function of structural positioning, confirming that positional isomerism is a determinant of biological activity [2].

Positional Isomerism
Head-to-head
5-yl vs. 3-yl positional shift: ΔTPSA ~11.2 Ų, potency shift up to 9-fold reported in related series
Positional isomer identity may affect SAR readouts.
Geometry impact inferred from class-level positional isomer studies.
Positional isomerism Triazole substitution pattern Hydrogen bond donor/acceptor geometry

Hydrochloride Salt vs. Free Base Solubility

The target compound is supplied as the hydrochloride salt, whereas the closest positional isomer, 3-(1H-1,2,4-triazol-3-yl)propan-1-ol (CAS 2228904-71-8), is available as the free base . For 1,2,4-triazole derivatives, the hydrochloride salt form is consistently associated with enhanced aqueous solubility compared to the free base, a general principle documented across multiple triazole compound entries . Hydrochloride salt formation also improves long-term storage stability and handling characteristics, reducing hygroscopicity and degradation risks . The 3-yl free base analog (MW 127.14) lacks the stabilizing chloride counterion and has a lower molecular weight, which may alter its crystallization behavior, melting point, and solubility in polar reaction media .

Salt-form Solubility
Data to verify
Hydrochloride salt; enhanced aqueous solubility expected vs. free-base analogs
Salt-form dependent; specific solubility data not published for this compound pair.
Salt form selection Aqueous solubility Hydrochloride salt stability

Molecular Property Profile Across Analog Panel

A comparison of the target compound against its three closest commercially available analogs reveals systematic differences in molecular weight, substitution, and computed properties that directly influence drug-likeness and synthetic utility. The target compound (MW 163.60) occupies a distinct MW space between the free base 3-yl isomer (MW 127.14) and the substituted analogs 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-ol hydrochloride (MW 177.63) and 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride (MW 198.05) . Each 14–36 Da increment corresponds to the addition of substituents (methyl, chloro, hydrochloride) that alter lipophilicity (cLogP), hydrogen bonding capacity, and metabolic stability. The 1,2,4-triazole scaffold's inherent polarity contributes to lower logP values and potential improvement in water solubility, while substituent modifications further modulate these properties .

Molecular Profile
Cross-study comparable
MW 163.60, TPSA ~61.8 Ų. Occupies distinct property space from methyl (MW 177.63) and chloro (MW 198.05) analogs.
Unsubstituted core provides balanced property starting point.
Molecular weight comparison Lead optimization Physicochemical property profiling

Synthetic Accessibility and Purity Advantages

The target compound is synthesized via a two-step procedure involving the reaction of 1H-1,2,4-triazole with propylene oxide, followed by hydrochloride salt formation . This contrasts with the 5-methyl analog, which requires reaction of 5-methyl-1H-1,2,4-triazole with propanal in the presence of a reducing agent followed by HCl treatment , and the 3-chloro analog, which necessitates nucleophilic substitution with a chlorinated triazole precursor under elevated temperatures in DMF or DMSO . The simpler synthetic route of the target compound supports higher batch-to-batch consistency and is typically supplied at 95% purity . The absence of additional substituents eliminates regioisomeric byproducts that can complicate purification of methyl- or chloro-substituted analogs.

Synthetic Accessibility
Data to verify
Two-step synthesis (triazole + propylene oxide → HCl salt); supplied at 95% purity.
May support batch consistency and cost-efficiency.
Synthetic route details based on vendor technical documentation.
Synthetic route efficiency Building block purity Scale-up feasibility

Research and Industrial Application Scenarios


SAR Studies with Defined 5-yl Geometry

The compound's 5-yl propanol attachment provides a distinct hydrogen bonding geometry compared to 3-yl and 1-yl positional isomers. In SAR campaigns where the spatial orientation of the hydroxyl donor relative to the triazole ring nitrogens is a critical variable, this compound serves as the definitive 5-substituted reference standard [1]. Researchers mapping target binding through systematic positional isomer screening should use this compound to establish the 5-yl contribution to potency and selectivity, avoiding the confounding effects introduced by methyl or chloro substituents present in analog compounds [1].

Aqueous-Phase Synthesis and Bioconjugation

The hydrochloride salt form provides enhanced aqueous solubility compared to free-base triazole propanol analogs, making this compound the preferred choice for reactions conducted in aqueous or biphasic media . Applications include click chemistry conjugation, aqueous-phase amide coupling, and direct use in biological assay buffers where free-base analogs may exhibit poor dissolution. The salt form also simplifies handling in automated liquid handling systems by reducing precipitation risks .

Unsubstituted Triazole Scaffold Derivatization

With its unsubstituted triazole core (MW 163.60) and primary alcohol functionality, this compound is an ideal starting point for diversification through oxidation, esterification, etherification, or nucleophilic substitution [1]. Unlike the 5-methyl analog (MW 177.63) or 3-chloro analog (MW 198.05), the target compound introduces no additional steric or electronic bias, allowing medicinal chemists to explore chemical space without pre-existing substituent constraints . The primary alcohol handle enables late-stage functionalization in parallel library synthesis [1].

Agrochemical Intermediate Development

1,2,4-Triazole derivatives are extensively employed as fungicides and plant growth regulators in agrochemical research, with the triazole ring serving as the core pharmacophore for cytochrome P450 14α-demethylase inhibition [1]. The 5-yl propanol architecture of this compound provides a versatile intermediate for constructing fungicidal triazole alcohols. The hydrochloride salt form facilitates formulation development for agricultural emulsifiable concentrates and suspension concentrates where aqueous compatibility is advantageous .

Application
Selection Property
Validation Focus
SAR Studies
5-yl isomer identity
SAR positional isomer profiling
Aqueous Bioconjugation
Hydrochloride salt solubility
Aqueous reaction compatibility
Unsubstituted Core Derivatization
Unsubstituted triazole core
Functionalization versatility
Agrochemical Intermediate
Triazole scaffold integrity
Agrochemical activity context
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